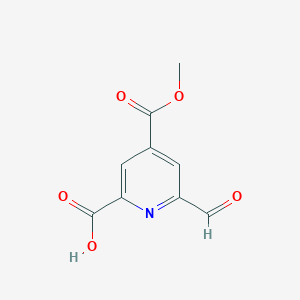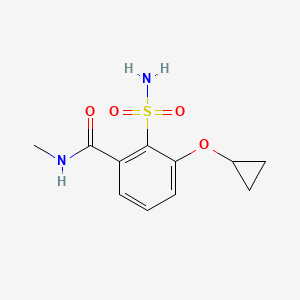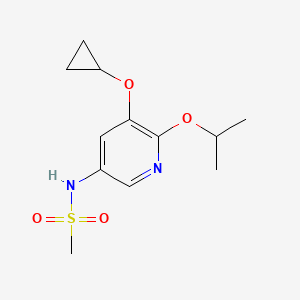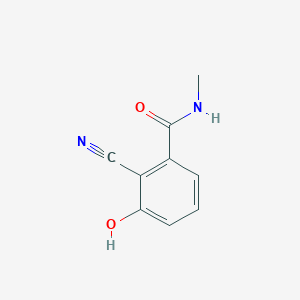
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF3I. This compound is characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1-(Chloromethyl)-3-iodobenzene, with trifluoromethylating agents. The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium azide, potassium thiolate, and sodium methoxide. The major products formed are the corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the chloromethyl group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the iodine atom to a hydrogen atom, forming 1-(Chloromethyl)-3-(trifluoromethyl)benzene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes, allowing for the tracking of biological processes.
Medicine: It is investigated for its potential use in drug development. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other agricultural products.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of specific biological pathways.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: This compound lacks the iodine atom, which can significantly alter its reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The position of the chlorine and trifluoromethyl groups on the benzene ring can affect the compound’s chemical properties and reactivity.
Benzyl chloride: This compound has a similar chloromethyl group but lacks the trifluoromethyl and iodine substituents, making it less reactive in certain chemical reactions.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
1261827-20-6 |
|---|---|
Fórmula molecular |
C8H5ClF3I |
Peso molecular |
320.48 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3I/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3H,4H2 |
Clave InChI |
HAVQHJWIZDFUMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)



